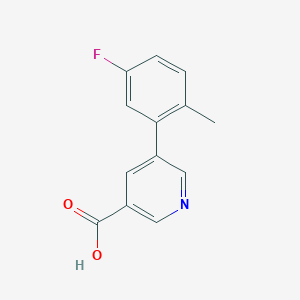

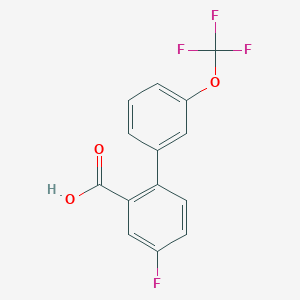

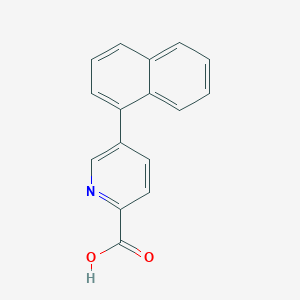

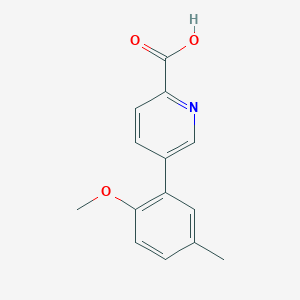

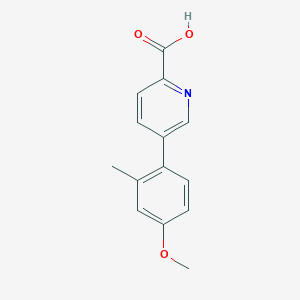

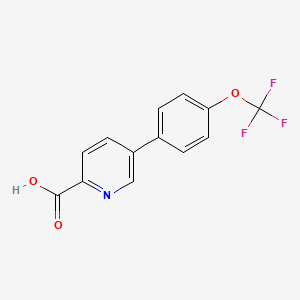

5-(4-Trifluoromethoxyphenyl)picolinic acid, 95%

Overview

Description

5-(4-Trifluoromethoxyphenyl)picolinic acid (5-TFMPPA) is a novel, potent and selective inhibitor of the enzyme cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE) type 4 (PDE4). 5-TFMPPA has been shown to have a wide range of potential applications in scientific research, including in the fields of biochemistry and physiology.

Scientific Research Applications

5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been used in a wide range of scientific research applications, including in the fields of biochemistry and physiology. It has been used to study the effects of cAMP-specific PDE4 inhibition on cell signaling pathways, to study the effects of cAMP-specific PDE4 inhibition on gene expression, and to study the effects of cAMP-specific PDE4 inhibition on neuronal excitability. Additionally, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been used to study the effects of cAMP-specific PDE4 inhibition on learning and memory, and to study the effects of cAMP-specific PDE4 inhibition on inflammation.

Mechanism of Action

5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% is a potent and selective inhibitor of cAMP-specific PDE4. It binds to the active site of the enzyme, thereby preventing the hydrolysis of cAMP and leading to an increase in intracellular cAMP levels. This increase in cAMP levels leads to activation of downstream cAMP-dependent signaling pathways, which can lead to a variety of cellular responses, including changes in gene expression and neuronal excitability.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% are dependent on the specific cell type, tissue, and organism being studied. In general, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been shown to modulate a variety of cellular processes, including gene expression, neuronal excitability, learning and memory, and inflammation. In particular, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been shown to modulate the expression of genes involved in cell cycle progression, apoptosis, and metabolism. Additionally, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been shown to modulate neuronal excitability in a variety of different brain regions, including the hippocampus and amygdala. Furthermore, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been shown to modulate learning and memory in animal models, as well as to modulate inflammation in a variety of different cell types.

Advantages and Limitations for Lab Experiments

The use of 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in laboratory experiments has a number of advantages and limitations. On the one hand, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% is a highly selective and potent inhibitor of cAMP-specific PDE4, which makes it an ideal tool for studying the effects of cAMP-specific PDE4 inhibition on a variety of cellular processes. Additionally, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% is relatively easy to synthesize, and it is relatively stable in aqueous solutions. On the other hand, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% can be toxic to some cell types, and it is not as potent as other cAMP-specific PDE4 inhibitors. Additionally, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% can be metabolized by some enzymes, which can lead to the production of toxic metabolites.

Future Directions

The potential future directions for the use of 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in scientific research are numerous. One potential future direction is the development of 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95%-based drugs for the treatment of a variety of diseases and disorders. Additionally, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% could be used to study the effects of cAMP-specific PDE4 inhibition on a variety of cellular processes, such as gene expression, neuronal excitability, and inflammation. Furthermore, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% could be used to study the effects of cAMP-specific PDE4 inhibition on learning and memory in animal models. Finally, 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% could be used to study the effects of cAMP-specific PDE4 inhibition on cell cycle progression, apoptosis, and metabolism.

Synthesis Methods

The synthesis of 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95% can be achieved through a series of reactions. The first step involves the reaction of 4-trifluoromethoxyphenol with picolinic acid to form the corresponding ester. This reaction is catalyzed by a Lewis acid, such as zinc chloride, and is carried out in a polar solvent, such as dimethylformamide. The second step involves the reaction of the ester with a base, such as sodium hydroxide, to form the corresponding acid. This reaction is carried out in a polar solvent, such as dimethylsulfoxide. The third step involves the reaction of the acid with a nucleophile, such as an amine, to form the corresponding amide. This reaction is carried out in a polar solvent, such as dimethylformamide. The final step involves the reaction of the amide with a reducing agent, such as sodium borohydride, to form the desired 5-(4-Trifluoromethoxyphenyl)picolinic acid, 95%. This reaction is carried out in a polar solvent, such as dimethylsulfoxide.

properties

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-4-1-8(2-5-10)9-3-6-11(12(18)19)17-7-9/h1-7H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQYGERNZIAGJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681375 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Trifluoromethoxy)phenyl)picolinic acid | |

CAS RN |

851266-72-3 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.